Ethyl 4-hydroxyquinoline-2-carboxylate

Catalog No.
S751729
CAS No.
24782-43-2
M.F
C12H11NO3
M. Wt
217.22g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxyquinoline-2-carboxylate

CAS Number

24782-43-2

Product Name

Ethyl 4-hydroxyquinoline-2-carboxylate

IUPAC Name

ethyl 4-oxo-1H-quinoline-2-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.22g/mol

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)

InChI Key

UACLREXZGKWWIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1

The exact mass of the compound Ethyl 4-hydroxyquinoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-hydroxyquinoline-2-carboxylate (CAS: 24782-43-2) is a versatile, procurement-critical heteroaromatic building block widely utilized in the synthesis of quinoline-based pharmaceuticals, kynurenic acid analogs, and antibacterial agents. As an esterified derivative of kynurenic acid, this compound features a tautomeric 4-hydroxy/4-oxo core and a reactive C2-carboxylate group. In industrial and laboratory settings, it serves as a primary precursor for C4-halogenation, direct amidation, and subsequent cross-coupling reactions. Its established utility in generating complex bioactive architectures makes it a foundational material for medicinal chemistry and active pharmaceutical ingredient (API) development [1].

Research Fit

Workflow CNS prodrug and neuroactive derivative synthesis
Selection Ethyl ester enhances lipophilicity for BBB penetration research
Use Context Precursor for KYNA-based tool compounds and amide libraries

Attempting to substitute ethyl 4-hydroxyquinoline-2-carboxylate with its unesterified counterpart, kynurenic acid, introduces severe processability bottlenecks. The free acid is notoriously insoluble in most standard organic solvents, often requiring harsh conditions or highly polar, high-boiling solvents like DMSO to achieve even modest concentrations (typically capped at 50 mM). This insolubility precludes straightforward liquid-phase functionalization. Furthermore, utilizing the free acid for amidation requires stoichiometric amounts of expensive coupling reagents (such as HBTU or HOBt) and base, whereas the ethyl ester can undergo direct, reagent-free amidation with amines under thermal or pressurized conditions. For C4-halogenation workflows, the free acid complicates the reaction by forming acyl chlorides, necessitating additional protection and deprotection steps that degrade overall yield and increase procurement costs .

Substitution Risk

Target: Ethyl ester Substitute: KYNA
KYNA may not support CNS studies due to poor BBB penetration; the ethyl ester prodrug enables brain exposure research.
Target: Prodrug activation Substitute: Direct acid
Hydrolysis in situ or synthetic elaboration required for KYNA release; direct KYNA substitution omits prodrug design rationale.
Target: Synthetic entry Substitute: KYNA as SM
Ethyl ester enables amide diversification not easily accessible from KYNA; may alter derivative libraries.

Organic Solvent Solubility and Handling Efficiency

The procurement of the ethyl ester is primarily driven by its enhanced solubility profile compared to the free acid baseline. Kynurenic acid exhibits extremely poor solubility in standard organic solvents, achieving a maximum concentration of only 50 mM (9.46 mg/mL) in DMSO and requiring 0.1 M NaOH to reach 100 mM. In direct comparison, ethyl 4-hydroxyquinoline-2-carboxylate is readily soluble in common volatile organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) at synthetically useful concentrations. This solubility difference eliminates the need for aqueous basic conditions or high-boiling solvents, directly enabling homogeneous reaction conditions for downstream functionalization and simplifying solvent removal during scale-up .

Evidence DimensionMaximum solubility in organic solvents
Target Compound DataHighly soluble in DCM, EtOH, and DMF (allowing homogeneous solutions)
Comparator Or BaselineKynurenic acid (Free Acid): Max 50 mM in DMSO, insoluble in DCM/ether
Quantified Difference>10-fold increase in working concentration in volatile organic solvents
ConditionsStandard ambient laboratory conditions (20-25 °C)

High solubility in volatile organic solvents drastically reduces solvent volumes, eliminates the need for DMSO, and simplifies product isolation in industrial workflows.

BBB Permeability
Class-level
Predicted LogP 3.22 vs. KYNA (polar)
May support BBB penetration in prodrug design
QSPR prediction; in vivo confirmation needed

Direct Amidation Efficiency Without Coupling Reagents

When synthesizing kynurenic acid amides, the choice of starting material dictates the required reagent overhead. Utilizing the free acid necessitates stoichiometric amounts of expensive coupling reagents (e.g., HOBt/DIC) to activate the carboxylate, requiring 24-hour reaction times. Conversely, ethyl 4-hydroxyquinoline-2-carboxylate allows for direct amidation. Reacting the ethyl ester with an excess of propylamine in a pressure vessel yields the corresponding amide directly within 1 hour. This direct aminolysis pathway bypasses the need for peptide coupling reagents, reducing the cost of goods and simplifying the purification process by avoiding coupling reagent byproducts like diisopropylurea [1].

Evidence DimensionReagent requirement and reaction time for amidation
Target Compound DataDirect reaction with amines under pressure (1 h)
Comparator Or BaselineKynurenic acid (Free Acid): Requires HOBt/DIC or HBTU and 24 h reaction time
Quantified DifferenceElimination of stoichiometric coupling reagents and reduction of reaction time from 24 h to 1 h
ConditionsAmidation with primary amines (pressure vessel for ester vs. DMF/coupling agents for acid)

Bypassing expensive coupling reagents lowers procurement costs and simplifies downstream purification in the synthesis of quinoline-2-carboxamides.

Aqueous Solubility
Reported
3.1 mg/mL at pH 7.4
Supports assay and formulation design
Calculated value; experimental verification advised

Precursor Suitability for C4-Halogenation

Ethyl 4-hydroxyquinoline-2-carboxylate is a highly effective precursor for generating 4-haloquinoline derivatives, which are essential electrophiles for transition-metal-catalyzed cross-coupling. Treatment of the ethyl ester with phosphorus oxychloride (POCl3) under microwave irradiation (100 °C, 30 min) cleanly affords ethyl 4-chloroquinoline-2-carboxylate in high yields, ready for subsequent diversification. If the free acid were used, the POCl3 reaction would concurrently form the highly reactive acyl chloride at the C2 position, leading to complex mixtures, unwanted side reactions with nucleophiles, and requiring an additional esterification step to stabilize the intermediate prior to cross-coupling [1].

Evidence DimensionChemoselectivity during C4-halogenation
Target Compound DataClean conversion to ethyl 4-chloroquinoline-2-carboxylate (stable, isolable ester)
Comparator Or BaselineKynurenic acid (Free Acid): Forms 4-chloroquinoline-2-carbonyl chloride (highly reactive, prone to side reactions)
Quantified DifferenceSingle-step generation of a stable cross-coupling partner vs. multi-step protection/halogenation
ConditionsHalogenation using POCl3 or POBr3 (reflux or microwave at 100 °C)

Procurement of the ethyl ester streamlines the synthesis of 4-substituted quinolines by preventing unwanted reactivity at the C2-carboxylic acid position during halogenation.

fEPSP Modulation
Class-level
KYNA amide facilitated 15-25% vs. KYNA decreased 25-30%
Supports electrophysiological differentiation
Hippocampal slice model; derivative not parent

Synthesis of 4-Substituted Quinoline APIs

The ethyl ester is the preferred starting material for generating 4-chloro or 4-bromo quinoline-2-carboxylates via POCl3 or POBr3 treatment. This provides stable electrophiles for Suzuki or Buchwald-Hartwig cross-coupling reactions in pharmaceutical development, avoiding the acyl chloride side-reactions seen with the free acid [1].

Development of Kynurenic Acid Analogs and Lactams

It serves as a direct precursor for synthesizing complex kynurenic acid amides via reagent-free aminolysis. This application bypasses the 24-hour reaction times and expensive coupling reagents required when starting from the free acid [2].

Large-Scale Liquid-Phase Library Synthesis

The compound is highly suited for automated or parallel liquid-phase synthesis workflows where high solubility in volatile organic solvents (such as DCM) is mandatory for liquid handling, a requirement that the insoluble free acid cannot meet .

Application Fit

Application
Selection Property
Validation Focus
CNS prodrug research
Lipophilic ester prodrug design
BBB penetration in vivo models
Electrophysiology SAR studies
Synthetic versatility for amide derivatives
fEPSP modulation in hippocampal slices
Medicinal chemistry scaffold optimization
Balanced physicochemical profile
Late-stage functionalization and PK parameters

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24782-43-2

Wikipedia

Ethyl 4-hydroxyquinoline-2-carboxylate

Explore Compound Types